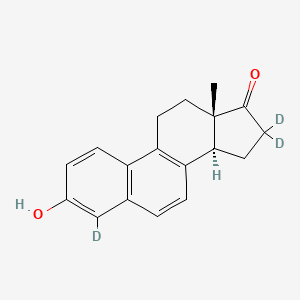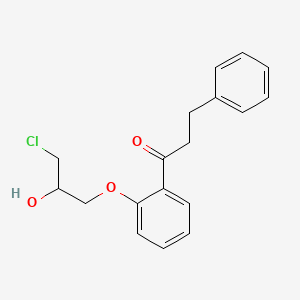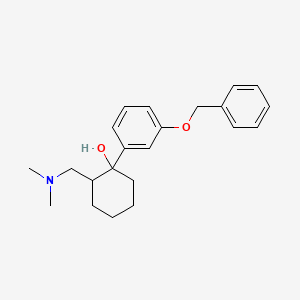
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a complex organic compound with a unique structure that combines a benzyloxy group, a phenyl ring, a dimethylamino group, and a cyclohexanol moiety
Méthodes De Préparation
The synthesis of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Cyclohexanol Formation: The benzyloxyphenyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the cyclohexanol moiety.
Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups are key functional groups that enable the compound to interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyclohexanol moiety may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol can be compared with similar compounds such as:
1-(3-(Benzyloxy)phenyl)-2-(methylamino)methyl)cyclohexanol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
1-(3-(Benzyloxy)phenyl)-2-((ethylamino)methyl)cyclohexanol: The presence of an ethylamino group instead of a dimethylamino group can lead to differences in chemical properties and applications.
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclopentanol: The cyclopentanol moiety in place of the cyclohexanol moiety can result in variations in the compound’s stability and reactivity.
Propriétés
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(2)16-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-17-18-9-4-3-5-10-18/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNOCGHQSVLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
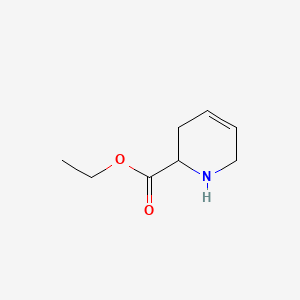
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)


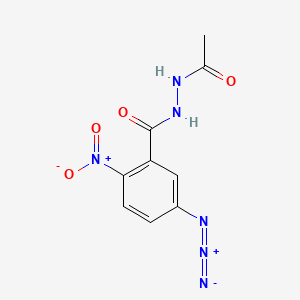
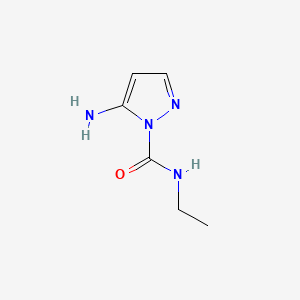
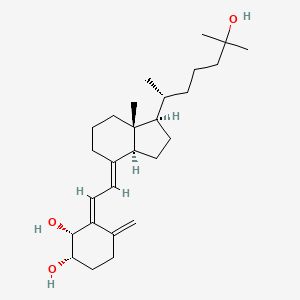
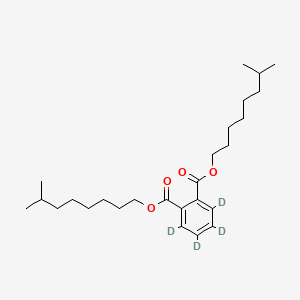
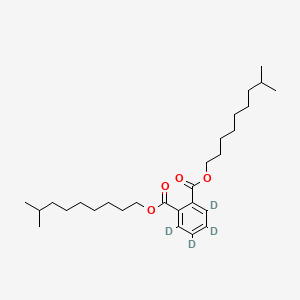
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
